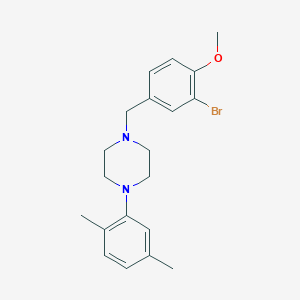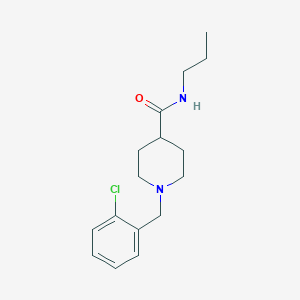![molecular formula C17H20ClNO2 B5222476 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5222476.png)
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one, also known as CEP, is a synthetic compound that has attracted significant attention in scientific research. It is a potent inhibitor of human protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one exerts its biological effects by inhibiting the activity of CK2, a serine/threonine protein kinase that is involved in various cellular processes. CK2 is overexpressed in many types of cancer and has been implicated in the regulation of cell proliferation, survival, and apoptosis. By inhibiting CK2, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one can induce cell cycle arrest and apoptosis in cancer cells. 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CK2 activity. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. In addition, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been found to enhance the cytotoxicity of chemotherapeutic agents in cancer cells. 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one can cross the blood-brain barrier and inhibit CK2 activity in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has several advantages for lab experiments, including its potency as a CK2 inhibitor, its ability to cross the blood-brain barrier, and its anti-tumor and anti-inflammatory effects. However, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one. Another direction is the investigation of the neuroprotective effects of 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one in animal models of neurodegenerative diseases. Additionally, the combination of 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one with other chemotherapeutic agents may enhance its anti-tumor activity and reduce toxicity. Overall, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has significant potential as a therapeutic agent in various diseases, and further research is needed to fully understand its biological effects and clinical applications.
Métodos De Síntesis
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one can be synthesized through a multi-step process involving several chemical reactions. The starting material is 3-acetyl-4-hydroxycoumarin, which is converted to 3-(2-ethyl-1-piperidinyl)methyl-4-hydroxycoumarin through a Mannich reaction. The resulting intermediate is then chlorinated to yield 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been extensively studied in various fields of research, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-tumor activity in several cancer cell lines, including breast, prostate, and lung cancer. 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. Additionally, 6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one has been investigated for its potential neuroprotective effects, as it can cross the blood-brain barrier and inhibit the activity of CK2, which is involved in the pathogenesis of neurodegenerative diseases.
Propiedades
IUPAC Name |
6-chloro-3-[(2-ethylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-2-14-5-3-4-8-19(14)10-12-11-21-16-7-6-13(18)9-15(16)17(12)20/h6-7,9,11,14H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPRXSACERXIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5222403.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5222414.png)
![3-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5222415.png)

![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5222440.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5222453.png)


![ethyl 4,10-bis(4-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5222468.png)
![2-(5-chloro-2-nitrophenyl)-4-phenyl-5-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5222475.png)
![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5222477.png)

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)